molecular formula C16H14O4S B14316755 S-[2-(2-Hydroxy-5-methoxybenzoyl)phenyl] ethanethioate CAS No. 106719-89-5

S-[2-(2-Hydroxy-5-methoxybenzoyl)phenyl] ethanethioate

Cat. No.: B14316755
CAS No.: 106719-89-5
M. Wt: 302.3 g/mol
InChI Key: VYJJJEPBPLKIJR-UHFFFAOYSA-N
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Description

S-[2-(2-Hydroxy-5-methoxybenzoyl)phenyl] ethanethioate is an organic compound with a complex structure that includes both aromatic and thioester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-[2-(2-Hydroxy-5-methoxybenzoyl)phenyl] ethanethioate typically involves the reaction of 2-hydroxy-5-methoxybenzoic acid with ethanethiol in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

S-[2-(2-Hydroxy-5-methoxybenzoyl)phenyl] ethanethioate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thioester group to a thiol.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the thioester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted aromatic compounds.

Scientific Research Applications

S-[2-(2-Hydroxy-5-methoxybenzoyl)phenyl] ethanethioate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-5-methoxybenzoic acid: Shares the methoxy and hydroxy functional groups but lacks the thioester group.

    Ethanethiol: Contains the thiol group but lacks the aromatic structure.

    S-[2-(2-Hydroxybenzoyl)phenyl] ethanethioate: Similar structure but without the methoxy group.

Uniqueness

S-[2-(2-Hydroxy-5-methoxybenzoyl)phenyl] ethanethioate is unique due to the combination of its aromatic and thioester functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

106719-89-5

Molecular Formula

C16H14O4S

Molecular Weight

302.3 g/mol

IUPAC Name

S-[2-(2-hydroxy-5-methoxybenzoyl)phenyl] ethanethioate

InChI

InChI=1S/C16H14O4S/c1-10(17)21-15-6-4-3-5-12(15)16(19)13-9-11(20-2)7-8-14(13)18/h3-9,18H,1-2H3

InChI Key

VYJJJEPBPLKIJR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SC1=CC=CC=C1C(=O)C2=C(C=CC(=C2)OC)O

Origin of Product

United States

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